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Focus: Carbazole Derivatives vs. Spiro-OMeTAD[1]
[2][3]
Executive Summary
For over a decade, Spiro-OMeTAD has served as the reference standard for hole transport in

n-i-p perovskite solar cells (PSCs), consistently delivering Power Conversion Efficiencies (PCE)

>25%. However, its commercial viability is severely compromised by three factors: exorbitant

synthesis costs (~$100–500/g), the requirement for hygroscopic dopants (Li-TFSI) that degrade

device stability, and low intrinsic hole mobility.

This guide analyzes Carbazole-based derivatives as the superior alternative.[1] We categorize

the comparison into two distinct distinct material classes that represent the current field

trajectory:

Direct Replacements (Small Molecules): Carbazole-based spiro-derivatives (e.g., X60) that

mimic Spiro-OMeTAD’s morphology but at a fraction of the cost.
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Paradigm Shifters (Self-Assembled Monolayers - SAMs): Carbazole-phosphonic acids (e.g.,

2PACz) that eliminate dopants entirely, enabling high-stability inverted (p-i-n) architectures.

Part 1: The Benchmark vs. The Challengers
1. The Reference: Spiro-OMeTAD

Structure: A rigid spiro-core prevents crystallization, ensuring good film formation.

The Flaw: Intrinsic hole mobility is low (

cm

/V·s). It must be doped with Li-TFSI (lithium bis(trifluoromethanesulfonyl)imide) and tBP (tert-
butylpyridine) to function. Li-TFSI is hygroscopic, absorbing atmospheric moisture that
subsequently dissolves the underlying perovskite layer.

2. The Challenger: X60 (The "Spiro-Killer")
Chemistry: X60 utilizes a spiro[fluorene-9,9'-xanthene] (SFX) core.[2]

Advantage: The SFX core is synthesized in a "one-pot" reaction, reducing synthesis costs by

approximately 30-fold compared to Spiro-OMeTAD.[2]

Performance: When doped with hydrophobic alternatives (like EMIM-TFSI), X60 matches

Spiro’s efficiency (20-22%) with significantly enhanced moisture stability.

3. The Revolution: 2PACz (Carbazole SAMs)[3]
Chemistry: [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid.

Mechanism: The phosphonic acid group anchors covalently to the oxide substrate (e.g., ITO

or NiOx), while the carbazole unit faces the perovskite.

Advantage: It forms a monomolecular layer (single molecule thick). It requires no dopants,

eliminating the primary degradation pathway. It minimizes contact resistance, enabling PCEs

>24% in inverted structures.

Part 2: Mechanism & Energy Level Alignment

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10005682/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005682/
https://pubs.rsc.org/en/Content/ArticleLanding/2025/TA/D5TA04847H
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b398491?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


To understand the performance differences, we must visualize the energy alignment.[4]

Efficient hole extraction requires the HTM's Highest Occupied Molecular Orbital (HOMO) to be

slightly shallower (more negative) than the Perovskite's Valence Band Maximum (VBM).
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Figure 1: Energy level alignment of key HTMs relative to MAPbI3 Perovskite. Note that while

2PACz appears to have a deep HOMO, its interface dipole effect modifies the effective work

function of the contact, facilitating low-loss extraction.

Part 3: Comparative Performance Metrics
The following data aggregates average values from high-impact literature (2020–2024).
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Feature
Spiro-OMeTAD

(Reference)
X60 (Carbazole
Bulk)

2PACz (Carbazole
SAM)

Molecular Class
Small Molecule

(Amorphous)

Small Molecule

(Amorphous)

Self-Assembled

Monolayer

Device Architecture n-i-p (Regular) n-i-p (Regular) p-i-n (Inverted)

Hole Mobility (

)
(doped) (doped)

N/A

(Tunneling/Hopping)*

Dopant Requirement
Mandatory (Li-TFSI,

tBP)

Required (Li-TFSI or

EMIM-TFSI)
None (Dopant-free)

PCE (Typical) 22% – 25.8% 19% – 21.8% 21% – 24.5%

Stability (T80)
<500 hrs

(uncapsulated)

>1000 hrs (w/

hydrophobic dopant)

>2000 hrs (inherently

stable)

Est. Synth. Cost High (~$300/g) Low (~$10/g)
Medium (Low usage

quantity)

*Note: Mobility is less relevant for 2PACz as the layer is only ~1-2 nm thick; transport is

dominated by tunneling or short-range hopping.

Part 4: Experimental Validation Protocols
To validate these materials in your own lab, you must characterize Hole Mobility and Energy

Levels. Below are the self-validating protocols.

Protocol A: Hole Mobility via Space Charge Limited Current
(SCLC)
Objective: Determine the intrinsic hole mobility (

) of the bulk material (Spiro or X60). Note: This protocol is NOT suitable for SAMs (2PACz) due
to their mono-molecular nature.

The "Hole-Only" Device Stack:
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Anode: Indium Tin Oxide (ITO) glass.

Injection Layer: PEDOT:PSS (spin-coated, annealed).

Active Layer: HTM (Spiro or X60) spin-coated at varying speeds to achieve thickness

nm.

Cathode: Gold (Au) or Molybdenum Oxide (MoO3)/Ag. Crucial: Do not use Aluminum or

Calcium, as they may inject electrons.

Measurement Workflow:

Perform a Dark J-V sweep (0V to 5V).

Plot

vs

on a log-log scale.

Identify the SCLC Region (slope

).

Fit the data using the Mott-Gurney Law:

: Relative permittivity (assume 3.0 for organic HTMs if unknown).

: Thickness (measured via Profilometer/AFM).
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Figure 2: Decision logic for extracting mobility from SCLC data. A slope of 2 is mandatory for

valid extraction.

Protocol B: HOMO Level Determination via Cyclic Voltammetry
(CV)
Objective: Accurately determine the oxidation potential (

).

Setup: 3-Electrode System.

Working: Glassy Carbon (polished).

Counter: Platinum Wire.
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Reference: Ag/AgCl (or Ag/AgNO3 for non-aqueous).

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

) in Dichloromethane (DCM).

Procedure:

Dissolve HTM in electrolyte.

Degas with Nitrogen for 10 mins (Oxygen quenches current).

Run sweep.[5][6] Record

(onset of oxidation).[7]

Internal Standard: Add Ferrocene (Fc) to the solution and run again. Calibrate potential vs.

.[5]

Calculation:

Part 5: Synthesis & Scalability Analysis
The cost driver in HTMs is purification (column chromatography) and the number of synthetic

steps.

Spiro-OMeTAD: Requires a Grignard reaction followed by a Buchwald-Hartwig amination.

The spiro-core synthesis is low-yield and requires sublimation grade purity (99.9%), driving

costs to >$300/g.

X60 (Carbazole-SFX): The SFX core is synthesized via acid-catalyzed condensation of

fluorenone and phenol (cheap commodities). The subsequent amination is high-yield. Cost is

estimated at <$20/g at scale.

2PACz: Synthesis involves a simple N-alkylation of carbazole followed by phosphonation.

While the gram price is moderate, the material utilization is incredibly efficient. A dilute

solution (0.5 mg/mL) covers massive areas because it forms a monolayer. 1 gram of 2PACz

can coat >1000
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of substrate, making it the most cost-effective option per Watt.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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